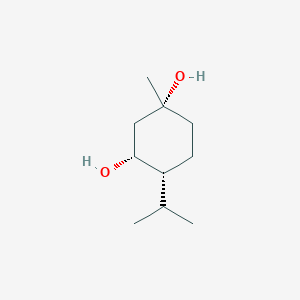
1-Hydroxyneomenthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyneomenthol is a chemical compound that belongs to the class of monoterpenoids. It is a derivative of menthol and is commonly found in the essential oils of various plants. In recent years, 1-Hydroxyneomenthol has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mechanism Of Action
The exact mechanism of action of 1-Hydroxyneomenthol is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Biochemical And Physiological Effects
1-Hydroxyneomenthol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Hydroxyneomenthol in lab experiments is its availability and low cost. It can be easily synthesized or extracted from natural sources. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
1-Hydroxyneomenthol has shown promising results in various studies, and there are several future directions for research. Some potential areas of research include exploring its potential applications in treating other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to understand its exact mechanism of action and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
1-Hydroxyneomenthol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the commonly used methods is the chemical synthesis of 1-Hydroxyneomenthol from menthol using sodium hypochlorite as an oxidant.
Scientific Research Applications
1-Hydroxyneomenthol has been extensively studied for its potential applications in medicine. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
properties
CAS RN |
193286-34-9 |
|---|---|
Product Name |
1-Hydroxyneomenthol |
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1R,3R,4R)-1-methyl-4-propan-2-ylcyclohexane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
IIZCEIWXLSJQFP-OPRDCNLKSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@](C[C@H]1O)(C)O |
SMILES |
CC(C)C1CCC(CC1O)(C)O |
Canonical SMILES |
CC(C)C1CCC(CC1O)(C)O |
synonyms |
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



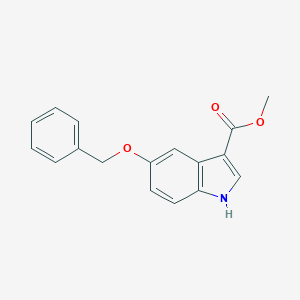
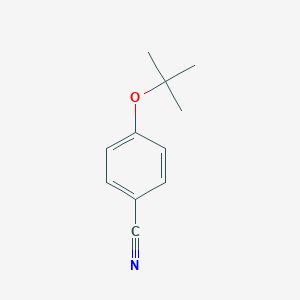
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
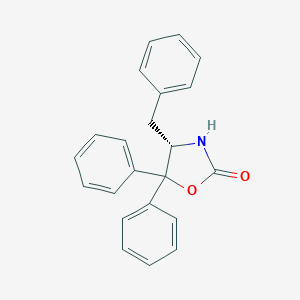
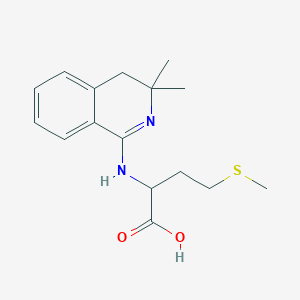
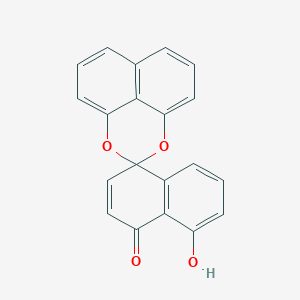
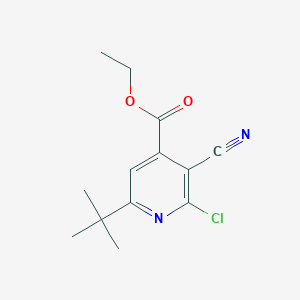
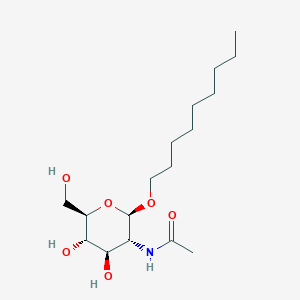
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
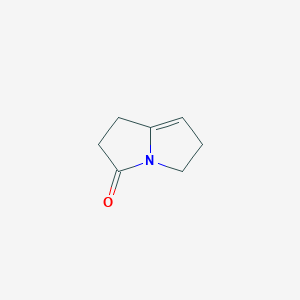
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
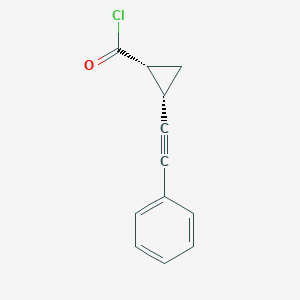
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)